molecular formula C23H23NO4 B4675183 N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

Cat. No.: B4675183
M. Wt: 377.4 g/mol
InChI Key: DBVLYAKODXGOGP-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines a chromen ring system with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring system.

    Introduction of the acetamide group: The acetamide group is introduced through a reaction with an appropriate amine.

    Coupling with 4-methylphenyl group: The final step involves coupling the chromen-acetamide intermediate with a 4-methylphenyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a medicinal context, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-7-9-16(10-8-15)24-22(25)14-27-17-11-12-19-18-5-3-2-4-6-20(18)23(26)28-21(19)13-17/h7-13H,2-6,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVLYAKODXGOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

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